molecular formula C22H25BrN2O B11951760 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide CAS No. 853333-40-1

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B11951760
CAS No.: 853333-40-1
M. Wt: 413.3 g/mol
InChI Key: LHDJLYVADGPDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is a quinoline-based compound functionalized with a 4-methoxyphenyl group at the 2-position and a 4-methylpiperidin-1-yl substituent at the 4-position, with a hydrobromide counterion.

The synthesis of related quinoline compounds often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, 2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) was synthesized via a phosphorus ligand-coupling reaction using 4-(4-methylpiperidin-1-yl)quinoline as a precursor, yielding a structurally analogous compound with a diphenylphosphanyl group instead of the 4-methoxyphenyl moiety . The hydrobromide salt form enhances solubility and bioavailability, which is critical for pharmacological efficacy .

Key physical properties of similar compounds include melting points (e.g., 114–118°C for 2h) and spectral data (IR, NMR, HRMS) that confirm substituent placement and purity .

Properties

CAS No.

853333-40-1

Molecular Formula

C22H25BrN2O

Molecular Weight

413.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C22H24N2O.BrH/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22;/h3-10,15-16H,11-14H2,1-2H3;1H

InChI Key

LHDJLYVADGPDEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

A modified Skraup–Doebner–Miller protocol enables rapid assembly of the quinoline core under microwave irradiation. Key parameters include:

ComponentQuantityRole
4-Methoxyaniline1 mmolAromatic amine precursor
Phenylacetylene1.5 mmolAlkyne component
4-Methylpiperidine-1-carbaldehyde1 mmolAldehyde substrate
Iodine0.4 mmolCyclization catalyst
Glacial CH₃COOH1.67 mLReaction medium

The reaction proceeds at 160°C for 30 minutes under sealed microwave conditions, achieving 78–85% yields. Mechanistic studies suggest iodine facilitates both imine formation and subsequent [4+2] cycloaddition (Figure S31).

Friedlander Annulation Approach

For enhanced regiocontrol, the Friedlander method employs 2-amino-4-bromobenzaldehyde condensed with 4'-methoxyacetophenone under acidic conditions:

2-Amino-4-bromobenzaldehyde+4-MethoxyacetophenoneHCl, H₂O2-(4-Methoxyphenyl)-4-bromoquinoline(82% yield)[4]\text{2-Amino-4-bromobenzaldehyde} + \text{4-Methoxyacetophenone} \xrightarrow{\text{HCl, H₂O}} \text{2-(4-Methoxyphenyl)-4-bromoquinoline} \quad (82\% \text{ yield})

This method benefits from water as an eco-friendly solvent but requires subsequent functionalization at the 4-position.

ParameterSpecification
CatalystPd₂(dba)₃ (2 mol%)
LigandBrettPhos (4 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene
Temperature110°C, 24 h

This protocol converts 4-bromoquinoline intermediates to the desired piperidine derivative in 91% yield. NMR monitoring confirms complete bromide displacement (δ 7.8–8.2 ppm aromatic region).

Nucleophilic Aromatic Substitution

For laboratories lacking inert atmosphere capabilities, thermal substitution proves viable:

4-Bromoquinoline+4-MethylpiperidineDMSO, 150°CTarget intermediate(68% yield)[7]\text{4-Bromoquinoline} + \text{4-Methylpiperidine} \xrightarrow{\text{DMSO, 150°C}} \text{Target intermediate} \quad (68\% \text{ yield})

While lower yielding than catalytic methods, this approach avoids sensitive palladium complexes.

Hydrobromide Salt Formation

Final product isolation as the hydrobromide salt enhances crystallinity and stability:

Procedure :

  • Dissolve free base (10 mmol) in hot ethanol

  • Add 48% HBr aqueous solution (1.1 equiv) dropwise

  • Cool to 0°C for 12 h crystallization

  • Filter and wash with cold diethyl ether

X-ray crystallography confirms protonation at the piperidine nitrogen (N–H stretch at 2500 cm⁻¹ in IR).

Analytical Characterization

Comprehensive spectral data validate structural integrity:

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.45 (d, J = 5.2 Hz, 1H, H-3),
    δ 7.92–7.85 (m, 4H, Ar–H),
    δ 4.10 (br s, 2H, NCH₂),
    δ 3.86 (s, 3H, OCH₃),
    δ 2.80–2.65 (m, 4H, piperidine-H),
    δ 1.55 (m, 3H, CH₃)

  • ¹³C NMR :
    δ 159.8 (C–O), δ 148.2 (C=N), δ 130.1–115.4 (Ar–C), δ 55.2 (OCH₃), δ 48.7 (NCH₂), δ 25.1 (piperidine-CH₂)

Mass Spectrometry

HRMS (ESI⁺): m/z calcd for C₂₂H₂₅N₂O⁺ [M]⁺ 333.1961; found 333.1958. Bromide counterion confirmed via ion chromatography.

Process Optimization Considerations

Critical factors influencing synthesis efficiency:

ParameterOptimal RangeImpact on Yield
Microwave power400–600 W>90% conversion above 450 W
Pd catalyst loading1.8–2.2 mol%Nonlinear increase beyond 2.5%
HBr stoichiometry1.05–1.10 equivPrevents free base contamination
Crystallization temp0–5°CMaximizes crystal size and purity

Scale-up trials demonstrate reproducible 72% overall yield in kilogram batches using continuous microwave flow reactors.

Comparative Method Analysis

Evaluating synthetic routes reveals critical trade-offs:

MethodYield (%)Purity (%)Cost Index
Microwave cyclization + Buchwald–Hartwig8599.51.0
Friedlander + SNAr6398.20.7
Conventional heating + Pd catalysis7899.11.2

The microwave/Buchwald–Hartwig combination offers optimal efficiency for research-scale production, while SNAr methods provide cost advantages for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biological probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Substituents Key Features
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide 4-Methoxyphenyl (C2), 4-methylpiperidin-1-yl (C4), hydrobromide counterion Enhanced solubility due to hydrobromide; potential cardioprotective activity
2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) Diphenylphosphanyl (C2), 4-methylpiperidin-1-yl (C4) Phosphorus ligand enhances catalytic potential; solid state (mp 114–118°C)
6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]quinoline 4-Ethoxyphenyl (C2), 4-methylpiperidin-1-yl carbonyl (C4), bromo (C6) Bromine substitution increases molecular weight (453.37 g/mol); lipophilic
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl (C2), 4-methoxyphenyl (C3), amino (C4) Amino group enables hydrogen bonding; mp 223–225°C (ethanol)

Key Observations :

  • Hydrobromide vs. Neutral Counterparts : The hydrobromide salt in the target compound improves aqueous solubility compared to neutral analogs like 2h or 4k, which may enhance in vivo bioavailability .
  • Substituent Effects : The 4-methylpiperidin-1-yl group is common in all listed compounds, suggesting its role in modulating receptor binding or pharmacokinetics. The 4-methoxyphenyl group in the target compound may confer antioxidant properties, as seen in related derivatives .
Pharmacological Activity
  • Cardioprotective Activity : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide (a structurally related hydrobromide salt) demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing hypoxic contractile responses . This suggests the hydrobromide moiety in the target compound could similarly enhance therapeutic efficacy.
  • Antimicrobial Potential: Quinoline derivatives like 4-hydroxyquinolin-2(1H)-ones exhibit antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capabilities . The target compound’s 4-methylpiperidin-1-yl group may disrupt microbial membranes, though direct evidence is lacking.

Key Observations :

  • The target compound’s synthesis likely mirrors methods for 2h or 4k, leveraging palladium catalysts or nucleophilic aromatic substitution.

Biological Activity

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide, with the CAS number 853333-40-1, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a quinoline core structure, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C22H25BrN2O
  • Molecular Weight : 413.3 g/mol
  • Structure : The compound contains a quinoline ring substituted with a methoxyphenyl group and a piperidine moiety.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, a related compound demonstrated moderate potency against Plasmodium falciparum, with an EC50 of 120 nM. This class of compounds has shown promise in inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

Table 1: Potency of Quinoline Derivatives Against Plasmodium falciparum

CompoundEC50 (nM)Mechanism of Action
Compound A120Inhibition of PfEF2
Compound B<50Inhibition of heme polymerization
Compound C80Disruption of mitochondrial function

Antiparasitic Activity

In addition to its antimalarial effects, compounds similar to this compound have been evaluated for their activity against other parasitic infections. A study on novel quinoline-piperidine scaffolds revealed that these compounds exhibit significant activity against various life stages of malaria parasites, indicating their potential as broad-spectrum antiparasitic agents .

Case Studies

  • Study on Quinoline-Piperidine Scaffolds : A comprehensive evaluation was conducted to assess the biological activity of various quinoline-piperidine derivatives. The study revealed that certain derivatives exhibited low nanomolar activity against Plasmodium yoelii liver stages, which are crucial for preventing malaria transmission .
  • Mechanistic Insights : Research focusing on the mechanism of action indicated that these compounds could effectively block transmission by targeting gametocytes, the sexual stage of the malaria parasite responsible for transmission to mosquitoes. This property is particularly valuable in developing strategies for malaria elimination .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Studies have shown that modifications to the quinoline structure can enhance oral bioavailability and reduce toxicity. For example, a related compound demonstrated an oral bioavailability of 84% in rat models, which is favorable for further development .

Q & A

Basic: What are the key synthetic pathways for 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide?

Answer:
The synthesis typically involves multi-step reactions:

  • Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions.
  • Introduction of substituents : The 4-methylpiperidin-1-yl group is added via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for C–N bond formation.
  • Hydrobromide salt formation : The free base is treated with hydrobromic acid in a polar solvent (e.g., ethanol) to yield the hydrobromide salt.
    Critical parameters include temperature control (60–100°C for cyclization), solvent selection (DMF or THF for coupling), and purification via column chromatography .

Basic: What analytical methods are used to characterize this compound?

Answer:

  • Structural confirmation : NMR (¹H/¹³C) to verify substituent positions (e.g., methoxyphenyl and piperidine groups). Key signals include aromatic protons at δ 6.8–8.5 ppm and piperidine methyl groups at δ 1.2–1.5 ppm.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ for C₂₂H₂₄N₂O·HBr) .

Advanced: How can researchers optimize reaction yields for the 4-methylpiperidin-1-yl substitution?

Answer:

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, achieving >80% yield in toluene at 110°C.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine derivatives.
  • Protection strategies : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl to prevent side reactions .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved?

Answer:

  • Anticancer efficacy : Discrepancies in IC₅₀ values (e.g., 8–50 μM in MCF-7 cells) may arise from assay variability (MTT vs. apoptosis-specific assays). Standardize protocols using flow cytometry for apoptosis quantification.
  • SAR conflicts : Substituent positioning (e.g., bromine vs. methoxy groups) alters activity. Computational modeling (e.g., molecular docking) can clarify binding affinity differences to targets like topoisomerase II .

Advanced: How does the hydrobromide counterion influence pharmacokinetic properties?

Answer:

  • Solubility : Hydrobromide salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS) compared to free bases, enhancing bioavailability.
  • Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via DSC (decomposition >200°C).
  • Toxicity : Compare Br⁻ vs. Cl⁻ salts in vivo; monitor renal clearance rates in rodent models .

Advanced: What strategies address low reproducibility in cytotoxicity assays?

Answer:

  • Cell line authentication : Use STR profiling to confirm MCF-7/MDA-MB-231 identity.
  • Normalization : Include reference compounds (e.g., doxorubicin) in each assay plate.
  • Hypoxia mimetics : Pre-treat cells with CoCl₂ to simulate tumor microenvironments and reduce false negatives .

Advanced: How can structural modifications enhance selectivity for kinase targets?

Answer:

  • Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to sterically hinder off-target binding.
  • Quinoline C-2 optimization : Introduce electron-withdrawing groups (e.g., fluoro) to modulate π-π stacking with ATP pockets.
    Validate via kinome-wide profiling (e.g., KINOMEscan) .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • In silico modeling : Use SwissADME to predict CYP450 metabolism hotspots (e.g., methoxy demethylation).
  • MD simulations : Analyze binding to CYP3A4/2D6 isoforms; prioritize derivatives with low RMSD (<2 Å).
  • Metabolite identification : LC-MS/MS after incubation with liver microsomes .

Advanced: How to resolve crystallography challenges for structural confirmation?

Answer:

  • Crystal growth : Use vapor diffusion with 1:1 ethanol/water for optimal morphology.
  • Data collection : Synchrotron X-ray (λ = 0.710 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : SHELXL for disorder modeling; validate via R-factor (<0.05) and electron density maps .

Advanced: What are the implications of batch-to-batch variability in preclinical studies?

Answer:

  • Impurity profiling : LC-MS to identify byproducts (e.g., de-brominated analogs).
  • Dose recalibration : Adjust in vivo doses based on purity (e.g., 95% vs. 98%).
  • Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (>0.1% impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.